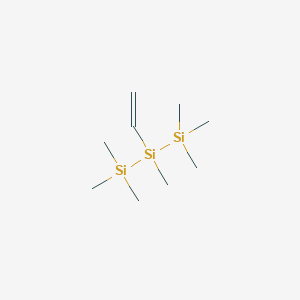
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane: is an organosilicon compound with the molecular formula C9H22Si3 . This compound is characterized by the presence of a vinyl group (ethenyl) attached to a heptamethyltrisilane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane typically involves the reaction of vinyl-containing precursors with heptamethyltrisilane. One common method is the hydrosilylation reaction, where a vinylsilane reacts with heptamethyltrisilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated silanes.
Substitution: Functionalized silanes with various substituents.
Scientific Research Applications
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to interact with different biological and chemical systems. The heptamethyltrisilane backbone provides stability and enhances the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and the chemical environment .
Comparison with Similar Compounds
- 2-Ethynyl-1,1,1,2,3,3,3-heptamethyltrisilane
- 1,1,1,2,3,3,3-heptamethyltrisilane
- Cyclohexene, 2-ethenyl-1,3,3-trimethyl-
Comparison: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its ethynyl and trimethyl counterparts. The vinyl group allows for a broader range of chemical modifications and applications, making it more versatile in various scientific and industrial contexts .
Properties
CAS No. |
13029-88-4 |
|---|---|
Molecular Formula |
C9H24Si3 |
Molecular Weight |
216.54 g/mol |
IUPAC Name |
ethenyl-methyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C9H24Si3/c1-9-12(8,10(2,3)4)11(5,6)7/h9H,1H2,2-8H3 |
InChI Key |
LUPHOZLADYUVCL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


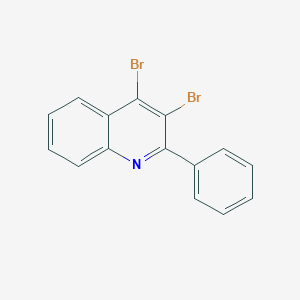
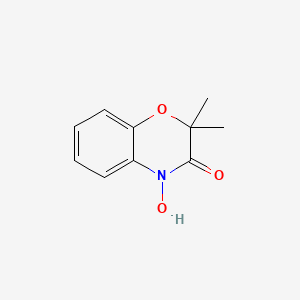
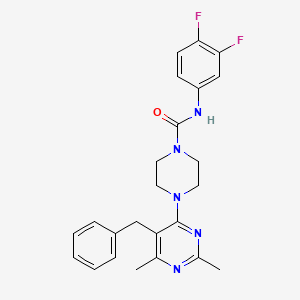

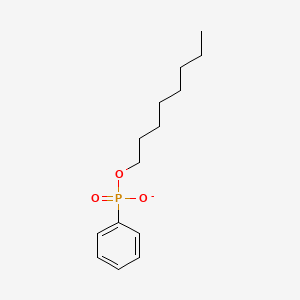

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
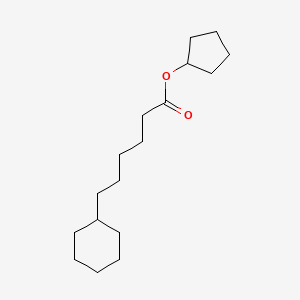
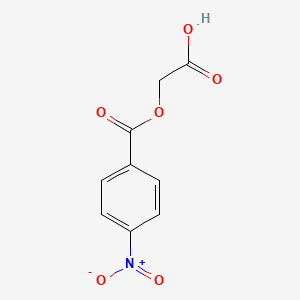

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
